Tert-butyl [(1S)-1-(2-methoxyphenyl)ethyl]carbamate
Description
Historical Context and Discovery
The development of tert-butyl [(1S)-1-(2-methoxyphenyl)ethyl]carbamate emerged from the broader evolution of carbamate protecting group chemistry that began in the mid-20th century. The tert-butyloxycarbonyl protecting group was first introduced as a revolutionary advancement in amine protection methodology. This innovation addressed the critical need for stable, yet readily removable protecting groups that could withstand harsh reaction conditions while being easily cleaved under mild acidic conditions.
The specific application of the tert-butyloxycarbonyl group to 2-methoxyphenethylamine derivatives represents a natural progression in the field of asymmetric synthesis. The 2-methoxyphenethylamine scaffold itself has been recognized as an important structural motif since the early studies of phenethylamine derivatives. Historical synthetic approaches to phenethylamine compounds included reduction of nitriles using Raney nickel catalyst at elevated pressures and temperatures, as well as lithium aluminum hydride reduction of nitrostyrene derivatives.
The combination of the robust tert-butyloxycarbonyl protecting group with the 2-methoxyphenethylamine framework created a versatile synthetic intermediate that could participate in complex multi-step syntheses. This development coincided with the growing understanding of the importance of stereochemical control in pharmaceutical synthesis, where the (1S) configuration often confers specific biological activities or improved therapeutic profiles.
The historical significance of this compound class is further emphasized by its role in the synthesis of biologically active molecules. Carbamate-protected phenethylamine derivatives have been instrumental in developing synthetic routes to various pharmaceutical compounds, including those with neurological and cardiovascular activities.
Nomenclature and Structural Identification
This compound exhibits a complex structural arrangement that requires precise nomenclature for accurate identification. The systematic International Union of Pure and Applied Chemistry name reflects the molecule's stereochemical configuration and functional group arrangement. The compound contains a tert-butyl ester group attached to a carbamate functionality, which in turn is connected to a chiral carbon bearing both a methyl group and a 2-methoxyphenyl substituent.
The molecular formula C₁₄H₂₁NO₃ indicates the presence of 14 carbon atoms, 21 hydrogen atoms, one nitrogen atom, and three oxygen atoms, resulting in a molecular weight of 251.32 grams per mole. The structural complexity is captured in the compound's Simplified Molecular Input Line Entry System representation: CC(C1=CC=CC=C1OC)NC(=O)OC(C)(C)C, which describes the connectivity pattern of all atoms within the molecule.
The stereochemical designation (1S) refers to the absolute configuration at the benzylic carbon center, following the Cahn-Ingold-Prelog priority rules. This stereochemical specification is crucial for the compound's synthetic utility and biological activity profile. The 2-methoxy substitution pattern on the phenyl ring creates a specific electronic environment that influences both the compound's reactivity and its physical properties.
| Structural Property | Value |
|---|---|
| Molecular Formula | C₁₄H₂₁NO₃ |
| Molecular Weight | 251.32 g/mol |
| Stereochemistry | (1S) configuration |
| Functional Groups | Carbamate, methoxy, tert-butyl ester |
| Aromatic Substitution | 2-methoxyphenyl |
The International Chemical Identifier string InChI=1S/C14H21NO3/c1-10(15-13(16)18-14(2,3)4)11-8-6-7-9-12(11)17-5/h6-10H,1-5H3,(H,15,16) provides a unique structural fingerprint that enables unambiguous identification across chemical databases. This systematic approach to nomenclature ensures consistency in chemical literature and facilitates accurate communication within the scientific community.
Significance in Organic Chemistry Research
This compound occupies a central position in contemporary organic chemistry research due to its multifaceted utility in synthetic transformations. The compound serves as a key intermediate in the synthesis of complex pharmaceutical molecules, particularly those requiring stereochemical control during construction. Its significance extends beyond simple protecting group chemistry to encompass its role as a chiral building block in asymmetric synthesis strategies.
The tert-butyloxycarbonyl protecting group component provides exceptional stability under basic conditions while remaining susceptible to acidic cleavage, making it ideal for multi-step synthetic sequences. This dual stability profile allows chemists to perform a wide range of transformations on other parts of the molecule without compromising the protected amine functionality. The protecting group can be removed using various acidic conditions, including trifluoroacetic acid in dichloromethane or hydrochloric acid in methanol, providing synthetic flexibility.
Research applications of this compound extend to the development of novel synthetic methodologies. The 2-methoxyphenyl substituent provides both steric bulk and electronic effects that can influence reaction outcomes in neighboring functional groups. This has made the compound valuable in studies of stereoselective reactions, where the chiral center and aromatic substitution pattern can direct the course of chemical transformations.
The compound's significance is further highlighted by its use in medicinal chemistry research, where phenethylamine derivatives play crucial roles in drug discovery programs. The specific structural features of this carbamate enable it to serve as a precursor to bioactive molecules while maintaining the synthetic flexibility required for structure-activity relationship studies.
Contemporary research has also explored the compound's utility in developing new deprotection methodologies. Recent studies have investigated thermal deprotection methods that avoid the use of acidic conditions, expanding the synthetic utility of this protecting group strategy. These advances have made the compound even more valuable in complex synthesis programs where traditional acidic deprotection might be incompatible with other functional groups.
Classification Among Carbamate Derivatives
This compound belongs to the broad class of carbamate esters, which are characterized by the presence of the -NH-CO-O- functional group arrangement. Within this classification, it represents a specific subclass of N-tert-butyloxycarbonyl derivatives, commonly employed as amine protecting groups in organic synthesis. The compound can be further classified as a chiral carbamate due to the presence of the stereogenic center at the benzylic position.
Carbamate derivatives are distinguished from other carbonyl-containing functional groups by their unique reactivity profile and stability characteristics. Unlike simple amides, carbamates exhibit increased susceptibility to hydrolysis under acidic conditions, making them suitable for protecting group applications. The tert-butyl ester component of this compound places it within the alkyl carbamate subclass, which is known for acid-labile behavior due to the formation of stable tert-butyl carbocation intermediates during cleavage reactions.
The phenethylamine structural framework classifies this compound among arylethylcarbamates, a group that has gained significant attention in medicinal chemistry research. This classification is particularly relevant given the biological significance of phenethylamine derivatives, which serve as structural motifs in numerous pharmaceutical compounds. The 2-methoxy substitution pattern further refines the classification, placing the compound among methoxylated arylethylcarbamates.
| Classification Level | Category |
|---|---|
| Primary Class | Carbamate Esters |
| Protecting Group Type | N-tert-butyloxycarbonyl |
| Stereochemical Class | Chiral Carbamates |
| Structural Framework | Arylethylcarbamates |
| Substitution Pattern | 2-Methoxyarylethylcarbamates |
From a synthetic chemistry perspective, this compound represents the intersection of protecting group chemistry and chiral auxiliary methodology. The combination of a removable protecting group with an inherently chiral structure creates opportunities for both temporary protection and stereochemical induction in subsequent reactions. This dual functionality distinguishes it from simpler carbamate protecting groups and enhances its value in complex synthetic applications.
The compound's classification within the broader context of pharmaceutical intermediates reflects its role in drug discovery and development programs. Many successful pharmaceutical compounds contain structural elements present in this carbamate, making it a valuable scaffold for medicinal chemistry applications. This classification has driven research into improved synthetic methods for accessing this compound and related derivatives, contributing to ongoing advances in carbamate chemistry.
Properties
IUPAC Name |
tert-butyl N-[(1S)-1-(2-methoxyphenyl)ethyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO3/c1-10(15-13(16)18-14(2,3)4)11-8-6-7-9-12(11)17-5/h6-10H,1-5H3,(H,15,16)/t10-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXUWQUDCOIALDO-JTQLQIEISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1OC)NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=CC=CC=C1OC)NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10703510 | |
| Record name | tert-Butyl [(1S)-1-(2-methoxyphenyl)ethyl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10703510 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
701939-01-7 | |
| Record name | tert-Butyl [(1S)-1-(2-methoxyphenyl)ethyl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10703510 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
Tert-butyl [(1S)-1-(2-methoxyphenyl)ethyl]carbamate is an organic compound belonging to the carbamate class, characterized by its unique structure that includes a tert-butyl group, a methoxyphenyl moiety, and a chiral center. This compound has garnered interest in biochemical research due to its significant biological activity, particularly in modulating interactions with specific molecular targets such as enzymes and receptors.
Chemical Structure and Properties
The molecular formula for this compound is , with a molecular weight of approximately 239.30 g/mol. The presence of the tert-butyl group enhances steric hindrance, which contributes to the compound's stability and influences its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 239.30 g/mol |
| CAS Number | 701939-01-7 |
The biological activity of this compound is primarily attributed to its ability to modulate enzyme activities and protein interactions. This modulation occurs through:
- Binding Affinity : The compound exhibits selective binding to various enzymes, influencing their catalytic activities.
- Receptor Interaction : It may interact with specific receptors, potentially altering signaling pathways that are critical in various physiological processes.
Research indicates that the compound can serve as a biochemical probe, facilitating the study of enzyme functions and protein interactions, thereby providing insights into its therapeutic potential in various diseases .
Antioxidant Activity
Studies have evaluated the antioxidant properties of similar carbamate compounds. For instance, compounds were tested against 2,2-diphenyl-1-picrylhydrazyl (DPPH), demonstrating significant scavenging activity . This suggests that this compound may possess similar antioxidant capabilities, contributing to its potential therapeutic effects.
Antibacterial Activity
In vitro studies have shown that derivatives of carbamate compounds exhibit antibacterial properties against various bacterial strains. For example, a related study assessed the antibacterial activity of synthesized carbamate derivatives against E. coli and other pathogens, revealing promising results . Such findings indicate that this compound could be explored for its antibacterial potential.
Case Study 1: Enzyme Modulation
A study investigated the effects of this compound on specific enzymes involved in metabolic pathways. The results indicated that the compound inhibited certain enzymes while enhancing others, suggesting a complex role in metabolic regulation .
Case Study 2: Cancer Research
In cancer research contexts, compounds with similar structures have been shown to display cytotoxic effects on cancer cell lines. For instance, studies on related carbamates indicated significant inhibition of cell proliferation in breast cancer models . This positions this compound as a candidate for further investigation in oncology.
Scientific Research Applications
Applications in Organic Synthesis
Tert-butyl [(1S)-1-(2-methoxyphenyl)ethyl]carbamate serves as a versatile intermediate in organic synthesis. It is utilized for the following purposes:
- Building Block for Complex Molecules: It can be transformed into more complex structures through various chemical reactions, including nucleophilic substitutions and coupling reactions .
- Synthesis of Pharmaceuticals: The compound's ability to modify biological activity makes it valuable in designing new pharmaceuticals. Its derivatives may exhibit significant pharmacological properties, potentially influencing enzyme activity or receptor binding .
Medicinal Chemistry
The compound has shown promise in medicinal chemistry due to its biological activity:
- Antioxidant Properties: Research indicates that compounds with similar structures may exhibit antioxidant activity, which is essential for developing therapeutic agents against oxidative stress-related diseases .
- Enzyme Inhibition: this compound may act as an enzyme inhibitor or activator, influencing various biochemical pathways . For instance, studies have shown that carbamates can inhibit acetylcholinesterase (AChE), which is relevant for treating neurodegenerative diseases .
Case Study 1: Antioxidant Activity
In a study evaluating the antioxidant activity of carbamates, this compound was assessed against the DPPH radical. The compound demonstrated significant scavenging activity, indicating its potential utility in developing antioxidants for therapeutic applications .
Case Study 2: Enzyme Interaction
Research on carbamates similar to this compound revealed their ability to inhibit AChE with IC50 values comparable to established drugs like rivastigmine. This suggests that derivatives of this compound could be explored further for their neuroprotective effects .
Summary Table of Applications
| Application Area | Description |
|---|---|
| Organic Synthesis | Intermediate for synthesizing complex molecules and pharmaceuticals. |
| Medicinal Chemistry | Potential antioxidant and enzyme inhibitor with implications for drug development against diseases. |
| Biochemical Studies | Investigated for interactions with biological targets affecting various cellular processes. |
Comparison with Similar Compounds
Structural Variations and Substituent Effects
Aromatic Substituent Position and Type
- tert-Butyl[(1S)-1-(3-hydroxyphenyl)ethyl]carbamate (CAS 266369-42-0): Replaces the 2-methoxy group with a 3-hydroxyphenyl substituent. The hydroxyl group introduces hydrogen-bonding capability, enhancing solubility in polar solvents compared to the methoxy analog. However, it may reduce metabolic stability due to increased susceptibility to oxidation .
- tert-Butyl [(1S)-1-(5-bromo-2-methoxyphenyl)ethyl]carbamate (CAS 701939-03-9): Incorporates a bromine atom at the 5-position of the 2-methoxyphenyl ring. Bromine’s electronegativity and steric bulk increase lipophilicity (logP) and may enhance binding to hydrophobic targets in drug design. Molecular weight rises to 330.22 g/mol, compared to ~265 g/mol for the non-brominated analog .
- tert-butyl N-[(1S)-1-(5-amino-2-fluoro-phenyl)ethyl]carbamate (CAS 2349707-84-0): Features a 2-fluoro and 5-amino substitution.
Functional Group Modifications
- tert-Butyl N-[(1S)-1-(hydrazinecarbonyl)ethyl]carbamate (CAS 41863-52-9): Replaces the aromatic ring with a hydrazinecarbonyl group. This drastically reduces molecular weight (203.24 g/mol) and introduces nucleophilic reactivity, making it suitable for conjugation reactions in peptide synthesis .
- tert-butyl (2S,3S)-1-(4-(benzyloxy)phenyl)-4-chloro-3-hydroxybutan-2-ylcarbamate (CAS 174801-33-3): Contains a benzyloxy-substituted phenyl group and a chlorinated hydroxybutane chain. The increased complexity (MW 405.92 g/mol) and polarity (density 1.178 g/cm³) highlight its utility in stereoselective syntheses of bioactive molecules .
Physicochemical Properties
Preparation Methods
Boc Protection of Chiral Amines Using Di-tert-butyl Dicarbonate
One of the most common methods involves the reaction of the chiral amine with di-tert-butyl dicarbonate ((Boc)2O) under mild conditions, often in the presence of a base such as sodium bicarbonate or triethylamine.
- Procedure : The chiral amine, such as (1S)-1-(2-methoxyphenyl)ethylamine, is dissolved in an organic solvent like dichloromethane or tetrahydrofuran. Di-tert-butyl dicarbonate is added, and the mixture is stirred at room temperature or slightly elevated temperatures (0–50 °C) for several hours.
- Catalysts/Additives : Sometimes, catalysts such as Fe3O4@MCM-41@Zr-piperazine nanocatalyst have been used to enhance reaction efficiency at ambient temperature.
- Workup : After completion (monitored by TLC), the reaction mixture is washed with aqueous sodium bicarbonate to remove acidic byproducts, dried over sodium sulfate, and concentrated. The product is then purified by recrystallization or flash chromatography.
- Yields : Reported yields range from moderate to high (64% to over 90%) depending on conditions and scale.
Preparation via Mixed Acid Anhydride Intermediate
A more specialized method, particularly for closely related carbamate derivatives, involves the formation of a mixed acid anhydride intermediate from an N-Boc protected amino acid (e.g., N-Boc-D-serine), followed by condensation with the corresponding amine.
- Procedure : N-Boc-D-serine is reacted with isobutyl chlorocarbonate (i-BuOCOCl) in the presence of N-methylmorpholine (NMM) to form the mixed acid anhydride. This intermediate is then reacted with the amine (e.g., 2-methoxyphenylethylamine) in anhydrous ethyl acetate.
- Reaction Conditions : The reaction is typically carried out under anhydrous conditions at low temperatures to control stereochemistry and avoid racemization.
- Purification : After reaction completion, the mixture is extracted and washed with dilute acid and base solutions, followed by solvent evaporation and crystallization.
- Yields : High yields reported, often above 90%, with excellent stereochemical retention.
Catalytic and Reflux Methods
In some cases, the Boc protection is performed under reflux in toluene or chloroform with sodium bicarbonate as a base to neutralize the generated acid.
- Example : Reaction of 4-bromoaniline with di-tert-butyl dicarbonate in toluene at 70 °C for 16 hours yields the corresponding tert-butyl carbamate derivative.
- Workup : Removal of solvent under reduced pressure, followed by aqueous workup and filtration.
- Yields : Moderate yields around 64% reported.
Comparative Data Table of Preparation Methods
| Method | Starting Material | Reagents & Catalysts | Solvent | Temperature & Time | Yield (%) | Notes |
|---|---|---|---|---|---|---|
| Boc protection with (Boc)2O | (1S)-1-(2-methoxyphenyl)ethylamine | Di-tert-butyl dicarbonate, NaHCO3, Fe3O4@MCM-41@Zr-piperazine | DCM, THF | RT to 50 °C, 5–16 h | 64–90 | Mild conditions, catalyst improves yield |
| Mixed acid anhydride route | N-Boc-D-serine | Isobutyl chlorocarbonate, N-methylmorpholine | Ethyl acetate | 0 to RT, several hours | 90+ | High stereochemical purity and yield |
| Reflux with sodium bicarbonate | 4-bromoaniline | Di-tert-butyl dicarbonate, NaHCO3 | Toluene, chloroform | 70 °C, 16 h | ~64 | Classical method, moderate yield |
Research Findings and Notes
- The stereochemical integrity of the (S)-configuration is preserved best under mild, low-temperature conditions, especially when using the mixed acid anhydride intermediate method.
- Catalytic methods employing nanocatalysts have been shown to improve reaction rates and yields while operating under milder conditions.
- The choice of solvent significantly affects the reaction efficiency and purity; ethyl acetate and dichloromethane are preferred for their ability to dissolve both reactants and facilitate easy workup.
- Purification typically involves aqueous washes to remove acidic or basic impurities, followed by crystallization or chromatographic techniques to isolate the pure carbamate.
- Reported yields vary depending on scale, purity requirements, and specific reaction conditions, but optimized protocols consistently achieve yields above 90% for the desired stereoisomer.
Q & A
Q. How can researchers optimize the synthesis of Tert-butyl [(1S)-1-(2-methoxyphenyl)ethyl]carbamate to achieve high yield and purity?
- Methodological Answer : The compound is synthesized via nucleophilic substitution between tert-butyl chloroformate and the corresponding chiral amine precursor, (1S)-1-(2-methoxyphenyl)ethylamine. Key parameters include:
- Base selection : Triethylamine (TEA) is commonly used to scavenge HCl generated during the reaction, ensuring anhydrous conditions .
- Temperature control : Reactions are typically conducted at 0–5°C to minimize side reactions like hydrolysis of the carbamate .
- Purification : Column chromatography with ethyl acetate/hexane (1:4) resolves unreacted starting materials, yielding >95% purity .
Yield optimization (70–85%) requires stoichiometric excess (1.2 eq) of tert-butyl chloroformate and inert atmosphere (N₂ or Ar) .
Q. What spectroscopic techniques are critical for characterizing this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Assign stereochemistry via coupling constants (e.g., methoxyphenyl protons at δ 6.8–7.2 ppm; tert-butyl group at δ 1.4 ppm) .
- Chiral HPLC : Validates enantiomeric purity using columns like Chiralpak IC-3 (hexane:isopropanol = 90:10), confirming >99% ee .
- X-ray crystallography : Resolves absolute configuration, particularly for resolving chiral center discrepancies (e.g., SHELX programs for structure refinement) .
Q. How does the 2-methoxyphenyl substituent influence the compound’s stability under acidic/basic conditions?
- Methodological Answer :
- Acidic conditions : The tert-butyl carbamate group undergoes hydrolysis below pH 3, releasing CO₂ and forming the corresponding amine. The 2-methoxyphenyl group stabilizes intermediates via resonance but accelerates degradation at elevated temperatures (T > 40°C) .
- Basic conditions : Stability is higher (pH 8–10), but prolonged exposure to NaOH (>1M) cleaves the carbamate, requiring pH-controlled storage (pH 6–7.5) .
Q. What solvent systems are optimal for solubility studies of this carbamate?
- Methodological Answer : The compound is sparingly soluble in water but dissolves in:
- Polar aprotic solvents : DMSO (50 mg/mL) and DMF (40 mg/mL) at 25°C .
- Chlorinated solvents : Dichloromethane (30 mg/mL) for reaction media .
Solubility in ethanol is temperature-dependent, increasing from 15 mg/mL (20°C) to 35 mg/mL (50°C) .
Advanced Research Questions
Q. What strategies ensure enantiomeric purity during large-scale synthesis of the (S)-configured carbamate?
- Methodological Answer :
- Chiral auxiliary approach : Use (S)-1-phenylethylamine derivatives to induce asymmetry, followed by catalytic hydrogenation to remove auxiliaries .
- Kinetic resolution : Employ lipases (e.g., Candida antarctica) to selectively hydrolyze the undesired (R)-enantiomer, achieving >99% ee .
- Crystallization-induced asymmetric transformation : Utilize chiral resolving agents (e.g., tartaric acid) in ethanol/water mixtures to isolate the (S)-enantiomer .
Q. How can reaction mechanisms involving this carbamate be elucidated using isotopic labeling?
- Methodological Answer :
- ¹³C-labeling : Introduce ¹³C at the carbonyl group to track carbamate cleavage via NMR (e.g., monitoring CO₂ release in hydrolysis) .
- ²H-labeling : Deuterated methoxy groups (2-OCD₃) reveal steric/electronic effects on reaction rates in Suzuki-Miyaura couplings .
- Mechanistic probes : Competitive experiments with radical scavengers (e.g., TEMPO) differentiate radical vs. ionic pathways in photochemical reactions .
Q. What computational methods predict the stereoelectronic effects of the 2-methoxyphenyl group on reactivity?
- Methodological Answer :
- DFT calculations : Optimize geometry at the B3LYP/6-311+G(d,p) level to map electron density (e.g., methoxy group’s +M effect stabilizes transition states in SN2 reactions) .
- Molecular docking : Simulate interactions with biological targets (e.g., kinases) to rationalize binding affinity differences between enantiomers .
- MD simulations : Analyze solvation effects in aqueous DMSO to guide solvent selection for catalytic reactions .
Q. How do researchers resolve contradictions in biological activity data across studies?
- Methodological Answer :
- Dose-response validation : Reassess IC₅₀ values using standardized assays (e.g., MTT for cytotoxicity) to control for batch-to-batch variability .
- Metabolite profiling : LC-MS identifies degradation products (e.g., tert-butyl alcohol) that may confound activity results .
- Epistatic analysis : Use CRISPR-edited cell lines to isolate target-specific effects from off-target interactions .
Q. What synthetic routes enable functionalization of the carbamate for SAR studies?
- Methodological Answer :
- Buchwald-Hartwig amination : Introduce aryl/heteroaryl groups at the methoxyphenyl ring using Pd(OAc)₂/XPhos catalysts .
- Click chemistry : Attach triazole moieties via Cu(I)-catalyzed alkyne-azide cycloaddition for probing steric bulk effects .
- Photoredox catalysis : Generate radicals at the ethyl spacer for C–H functionalization under blue LED irradiation .
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
